N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)pentanamide
Description
N-(2-{[3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)pentanamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 3 and a pentanamide-linked ethoxy side chain at position 4. The compound’s structure combines a heterocyclic scaffold with fluorinated aromatic and aliphatic amide functionalities, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .
Properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-2-3-4-16(25)20-11-12-26-17-10-9-15-21-22-18(24(15)23-17)13-5-7-14(19)8-6-13/h5-10H,2-4,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPGXRWRNDXJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)pentanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound exhibits potential biological activities that are being explored for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a distinctive structure characterized by:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Pyridazine Ring : A six-membered ring with two nitrogen atoms.
- Fluorophenyl Group : A phenyl group substituted with a fluorine atom.
- Amide Functionality : Contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds within this class may exhibit various pharmacological effects. The following table summarizes the potential biological activities associated with this compound and similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Triazolopyridazine core | Anticancer properties, anti-inflammatory effects |
| 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine | Similar triazole-pyridazine structure | Anticancer properties |
| 6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | Contains pyrazole moiety | Potential anti-inflammatory effects |
The mechanisms through which this compound exerts its effects are not fully elucidated. However, studies suggest several pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.
- Anti-inflammatory Activity : It could modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Interaction with Enzymes : Similar compounds have shown interaction with enzymes involved in cancer progression.
Case Studies
Several studies have investigated the biological activity of triazolopyridazine derivatives:
- Anticancer Activity : In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative effects against breast and lung cancer cell lines. For example, a compound structurally related to this compound showed IC50 values in the low micromolar range against various cancer cell lines .
- Anti-inflammatory Effects : Research has indicated that some derivatives can inhibit the production of inflammatory mediators in cellular models of inflammation .
Future Directions
Further studies are necessary to clarify the precise mechanisms of action and therapeutic potential of this compound. Key areas for future research include:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
Scientific Research Applications
Pharmacological Potential
N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)pentanamide has been studied for its potential as an anti-cancer agent. The triazole moiety is known for its ability to disrupt cellular processes in cancer cells, making this compound a candidate for further investigation in oncology.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the triazole ring may contribute to its efficacy against various pathogens, including bacteria and fungi. This aspect warrants further exploration to evaluate its potential as a therapeutic agent in infectious diseases.
Neuropharmacology
The compound's molecular structure suggests possible interactions with neurotransmitter systems. Preliminary studies have hinted at its potential use in treating neurological disorders, particularly those involving serotonin receptors.
Anti-inflammatory Effects
Compounds derived from triazole structures have been linked to anti-inflammatory activities. Investigations into this compound could reveal its effectiveness in reducing inflammation in various models.
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry examined the anti-cancer properties of related triazole compounds. The findings suggested that these compounds inhibit tumor growth by inducing apoptosis in cancer cells. This compound was included in the screening process due to its structural similarities.
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the triazole ring could enhance antimicrobial properties.
Case Study 3: Neuropharmacological Assessment
A neuropharmacological study investigated the effects of several triazole derivatives on serotonin receptor activity. This compound showed promising results as a serotonin receptor modulator, indicating potential therapeutic applications in mood disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)pentanamide with structurally related compounds from the evidence, focusing on molecular features, synthesis, and biological relevance.
Structural and Functional Analysis
Core Modifications :
- The target compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with all analogs. This scaffold is favored for its planar aromaticity, which enhances interactions with biological targets like kinases or G-protein-coupled receptors .
- Substituents at position 3 (e.g., 4-fluorophenyl in the target vs. 4-methoxyphenyl in ) influence electronic properties and binding affinity. Fluorine’s electronegativity may improve metabolic stability compared to methoxy groups .
Side Chain Variations :
- The target’s pentanamide-ethoxy side chain contrasts with shorter (e.g., ethanamine in ) or sulfanyl-acetamide (e.g., ) linkers. Longer aliphatic chains may enhance membrane permeability but reduce aqueous solubility .
- Terminal amide groups (e.g., acetamide in vs. pentanamide in the target) modulate hydrogen-bonding capacity and target selectivity.
Biological Implications: Compounds with sulfonamide or morpholinoethylamine termini (e.g., ) are often prioritized for kinase or epigenetic target modulation. Toxicity profiles vary significantly: ethanamine derivatives (e.g., ) exhibit acute toxicity (oral LD50 < 300 mg/kg), whereas acetamide analogs (e.g., ) are generally safer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
